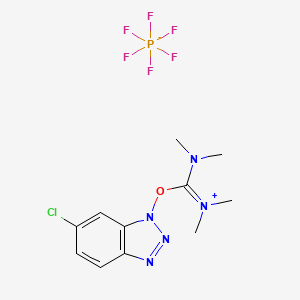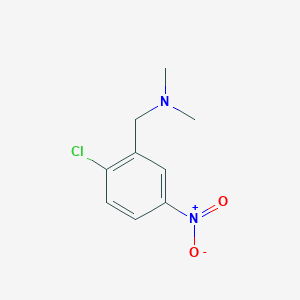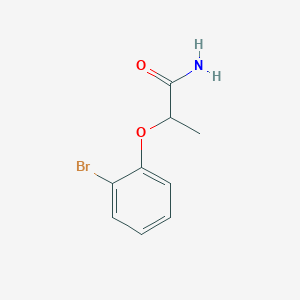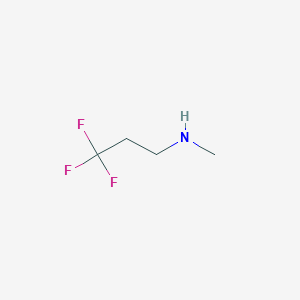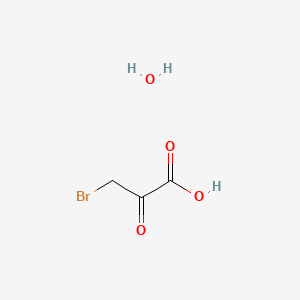
3-Bromopyruvic acid hydrate
Übersicht
Beschreibung
3-Bromopyruvic acid is a colorless solid and a brominated derivative of pyruvic acid. It bears structural similarity to lactic acid and pyruvic acid. It has been investigated as a metabolic poison and an anticancer agent . It is also an intermediate of the fungicide thiabendazole .
Synthesis Analysis
The synthesis of 3-bromopyruvic acid involves adding a little concentrated sulfuric acid and solvent dichloromethane to pyruvic acid in a reaction flask, then adding bromine dropwise for about 3.5 hours and stirring. A white precipitate is produced, then continue to stir for 1 hour, dilute with cyclohexane and petroleum ether, then cool the reaction mixture to get crystals, filter, wash with petroleum ether and dry to get the finished product of 3-bromopyruvic acid .Molecular Structure Analysis
The molecular formula of 3-Bromopyruvic acid is C3H3BrO3 . It is the brominated derivative of pyruvic acid and bears structural similarity to lactic acid and pyruvic acid .Chemical Reactions Analysis
3-Bromopyruvic acid is a hexokinase II inhibitor and is an effective antitumor agent on the hepatoma cells . It has been used in the synthesis of imidazo [1,2-a]pyridine-2-carboxylic acids .Physical And Chemical Properties Analysis
3-Bromopyruvic acid has a density of 2.0±0.1 g/cm3, a boiling point of 223.4±23.0 °C at 760 mmHg, and a melting point of 77-82 °C . It is a highly reactive alkylating agent .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
3-Bromopyruvic acid (3-BP) has garnered attention due to its strong inhibitory effect on glycolytic enzymes, particularly in cancer cells. This property stems from its ability to impede enzymes like glyceraldehyde 3-phosphate dehydrogenase, which are crucial in the glycolysis pathway. This action is especially relevant due to the Warburg effect, where malignant cells rely more on glycolysis than normal cells (Sadowska-Bartosz et al., 2014). Furthermore, 3-BP's interaction with glutathione, forming a conjugate, plays a role in inducing oxidative stress and depleting cells of glutathione, a key antioxidant (Sadowska-Bartosz et al., 2016).
Impact on Oxidative Stress and Gene Expression
3-BP induces oxidative stress at the cellular level and impacts gene expression. For instance, it increases the expression of antioxidant genes in breast MCF-7 cancer cells, indicating a cellular response to the transient oxidative stress caused by 3-BP (Pulaski et al., 2019). This suggests a complex interplay between 3-BP's anticancer action and the cellular response mechanisms.
Antifungal and Antiparasitic Activity
3-BP also demonstrates notable antifungal and antiparasitic activities. It exhibits potent effects against the human pathogen Cryptococcus neoformans and other fungi, with a low minimal inhibitory concentration. Its toxicity towards C. neoformans correlates with its intracellular accumulation and the disruption of vital cellular processes like ATP and glutathione production (Dyląg et al., 2013).
Stability and Pharmaceutical Potential
The stability of 3-BP under physiological conditions is a critical aspect, especially in its potential as an anticancer agent. Research indicates that 3-BP has a short half-life at physiological temperatures and pH, decaying to 3-hydroxypyruvate. This instability is a significant factor in determining its mechanism of action and the methods of its administration (Glick et al., 2014).
Synergistic Effects with Other Therapeutics
Explorations into 3-BP's synergistic effects with other anticancer drugs like 5-fluorouracil reveal its potential in enhancing the therapeutic efficacy against specific cancers, such as colorectal cancer. This combination leads to cell cycle arrest and apoptosis, indicating a broader application spectrum for 3-BP in cancer treatment (Chong et al., 2017).
Wirkmechanismus
Target of Action
The primary target of 3-Bromopyruvic acid hydrate is the enzyme glyceraldehyde-3-phosphate dehydrogenase . This enzyme plays a crucial role in the glycolytic pathway, a metabolic pathway that is often upregulated in cancer cells .
Mode of Action
this compound interacts with its target through a process known as alkylation . Specifically, it acts as an alkylating agent for key thiols, a type of organic compound that contains a sulfur-hydrogen bond . This alkylation process disrupts the normal function of the targeted enzyme, thereby inhibiting its activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is glycolysis . By inhibiting the activity of glyceraldehyde-3-phosphate dehydrogenase, this compound disrupts the glycolytic pathway, which is essential for energy production in cells . This disruption can lead to a decrease in ATP production, which can have downstream effects on various cellular processes that require energy .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of this compound’s action is a decrease in energy production within cells due to the disruption of the glycolytic pathway . This can lead to cell death, particularly in cells that rely heavily on glycolysis for energy production, such as cancer cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound’s action may be more effective under conditions of nutrient deprivation . Additionally, the compound’s stability could potentially be affected by factors such as pH and temperature . .
Safety and Hazards
Zukünftige Richtungen
3-Bromopyruvic acid has shown great potential as a promising antitumor drug. Not only does it target the glycolysis process, but it also inhibits mitochondrial OXPHOS in tumor cells. Excellent antitumor effects of 3BP were observed in cultured cells and tumor-bearing animal models . Clinical trials using 3BP are needed to further support its anticancer efficacy against multiple cancer types .
Biochemische Analyse
Biochemical Properties
3-Bromopyruvic acid hydrate plays a significant role in biochemical reactions, particularly in the inhibition of glycolysis. It interacts with several enzymes and proteins, including glyceraldehyde-3-phosphate dehydrogenase, which is highly sensitive to inhibition by this compound . This interaction disrupts the glycolytic pathway, leading to a decrease in ATP production. Additionally, this compound can inhibit hexokinase II, an enzyme that is often overexpressed in cancer cells . By dissociating hexokinase II from the mitochondrial membrane, this compound induces cell death in cancer cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In cancer cells, it inhibits glycolysis and mitochondrial metabolism, leading to reduced cell viability and increased cell death . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of nicotinamide adenine dinucleotide dehydrogenase and lactate production in cancer cells . Furthermore, this compound can induce oxidative stress and disrupt the redox balance within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as an alkylating agent. It binds to key thiol groups in enzymes and proteins, leading to their inactivation . This compound specifically targets glycolytic and mitochondrial enzymes, such as glyceraldehyde-3-phosphate dehydrogenase and hexokinase II . By inhibiting these enzymes, this compound disrupts ATP production and induces cell death. Additionally, it can inhibit the activity of H±vacuolar ATPase, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known to be relatively stable, but its efficacy may decrease with prolonged exposure . Studies have shown that this compound can induce long-term effects on cellular function, including sustained inhibition of glycolysis and mitochondrial metabolism . Its stability and degradation over time can influence its overall effectiveness in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit tumor growth and reduce cancer cell viability . At higher doses, it may cause toxic or adverse effects, including damage to normal cells and tissues . Studies have shown that the therapeutic window for this compound is relatively narrow, and careful dosage optimization is necessary to minimize toxicity while maximizing its anticancer effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily targeting glycolysis and mitochondrial metabolism. It inhibits key enzymes in these pathways, such as glyceraldehyde-3-phosphate dehydrogenase and hexokinase II . By disrupting these metabolic processes, this compound reduces ATP production and induces cell death in cancer cells . Additionally, it can affect metabolic flux and alter metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by monocarboxylate transporters . These transporters facilitate the uptake of this compound into cells, where it can exert its effects on glycolysis and mitochondrial metabolism . The distribution of this compound within tissues can vary, with higher concentrations observed in cancerous tissues due to the overexpression of monocarboxylate transporters .
Subcellular Localization
This compound primarily localizes to the cytoplasm and mitochondria within cells . Its subcellular localization is crucial for its activity, as it needs to interact with glycolytic and mitochondrial enzymes to exert its effects . The compound’s ability to target specific compartments within cells is influenced by its chemical structure and the presence of targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
3-bromo-2-oxopropanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrO3.H2O/c4-1-2(5)3(6)7;/h1H2,(H,6,7);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYDPLZNPJYABO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)Br.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656950 | |
| Record name | 3-Bromo-2-oxopropanoic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206860-50-6 | |
| Record name | 3-Bromo-2-oxopropanoic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


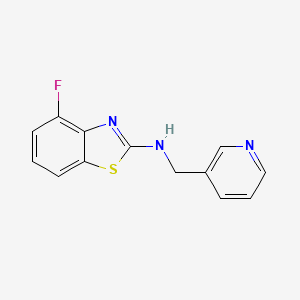



![1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1438384.png)
![[2-(4-Hydroxyphenyl)ethyl]-[4-(N-maleimidomethyl)cyclohexyl]-carboxamide](/img/structure/B1438385.png)

![Methyl 4-[(2-chloropropanamido)methyl]benzoate](/img/structure/B1438389.png)

![2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid](/img/structure/B1438393.png)
